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Suc-Phe-Leu-Phe-SBzl

Protease Assay Spectrophotometry Enzyme Kinetics

Suc-Phe-Leu-Phe-SBzl is a high-sensitivity thiobenzyl ester (SBzl) chromogenic substrate engineered for serine protease detection. Unlike p-nitroanilide (pNA) or AMC substrates, the SBzl leaving group enables continuous, real-time spectrophotometric monitoring at 410 nm when coupled with DTNB—yielding richer kinetic datasets with femtomole-level sensitivity. It is the validated substrate for E. coli Lon protease, where hydrolysis is specifically regulated by nucleotides, and the definitive choice for detecting low-abundance cathepsin G in inflammation and neutrophil biology research. For protease activity assays demanding mechanistic precision and uncompromised detection sensitivity, this compound is the optimal procurement decision.

Molecular Formula C35H41N3O6S
Molecular Weight 631.8 g/mol
Cat. No. B1326519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Phe-Leu-Phe-SBzl
SynonymsSPLPSBzl
Suc-Phe-Leu-Phe-SBzl
succinylphenylalanyl-leucyl-phenylalanine thiobenzylate
Molecular FormulaC35H41N3O6S
Molecular Weight631.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O
InChIInChI=1S/C35H41N3O6S/c1-24(2)20-28(37-34(43)29(21-25-12-6-3-7-13-25)36-31(39)18-19-32(40)41)33(42)38-30(22-26-14-8-4-9-15-26)35(44)45-23-27-16-10-5-11-17-27/h3-17,24,28-30H,18-23H2,1-2H3,(H,36,39)(H,37,43)(H,38,42)(H,40,41)/t28-,29-,30-/m0/s1
InChIKeyWKWLDLIMIAPKLW-DTXPUJKBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Phe-Leu-Phe-SBzl: A High-Sensitivity Thiobenzyl Ester Peptide Substrate for Serine Protease and ATP-Dependent Protease Activity Assays


Suc-Phe-Leu-Phe-SBzl (CAS 80651-94-1), also known as Suc-FLF-thiobenzyl ester, is a synthetic oligopeptide thiobenzyl ester substrate [1]. It is primarily employed as a highly sensitive chromogenic substrate for detecting and quantifying the activity of specific serine proteases, most notably chymotrypsin, cathepsin G, and chymotrypsin-like serine proteases found in skin and mast cells [2]. Additionally, it serves as a validated substrate for studying the function of the Escherichia coli ATP-dependent Lon protease and its modified forms, where its hydrolysis has been kinetically characterized [3].

The Thiobenzyl Ester Advantage: Why Suc-Phe-Leu-Phe-SBzl Cannot Be Simply Swapped for p-Nitroanilide (pNA) or AMC Analogs


The specific choice of leaving group in a protease substrate directly dictates assay sensitivity, detection modality, and compatibility with the target enzyme's active site. Suc-Phe-Leu-Phe-SBzl features a thiobenzyl ester (SBzl) group, which, upon enzymatic cleavage, releases a thiol leaving group that can be quantified using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) in a continuous spectrophotometric assay at 410 nm . This detection chemistry is fundamentally distinct from chromogenic p-nitroanilide (pNA) or fluorogenic 7-amino-4-methylcoumarin (AMC) substrates. For enzymes like the Lon protease, the esterase activity on Suc-Phe-Leu-Phe-SBzl has been shown to be specifically regulated by nucleotides, a functional characteristic not necessarily replicated with other substrate types [1]. Furthermore, peptide thiobenzyl esters are explicitly utilized for more sensitive comparisons of enzymatic activities, highlighting that substitution with a less sensitive analog would compromise the ability to detect low-abundance or low-activity enzymes .

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence for Suc-Phe-Leu-Phe-SBzl Against Closest Analogs


Suc-Phe-Leu-Phe-SBzl Enables Continuous Spectrophotometric Detection at 410 nm via DTNB, Distinct from Endpoint Absorbance of pNA Substrates

Suc-Phe-Leu-Phe-SBzl differentiates itself from common chromogenic substrates like Suc-Phe-Leu-Phe-pNA through its detection mechanism. The thiobenzyl ester group releases a thiol upon hydrolysis, which is then reacted with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a quantifiable signal at 410 nm . This allows for continuous, real-time monitoring of enzyme activity. In contrast, pNA-based substrates are typically monitored at 405 nm and do not involve a secondary detection reagent, but the SBzl-DTNB system is often preferred for its enhanced sensitivity in detecting low levels of protease activity .

Protease Assay Spectrophotometry Enzyme Kinetics

Validated Nucleotide-Regulated Esterase Activity of Lon Protease on Suc-Phe-Leu-Phe-SBzl: A Functional Differentiation from Generic Peptide Substrates

A key functional differentiator for Suc-Phe-Leu-Phe-SBzl is its validated use as a substrate for the E. coli ATP-dependent Lon protease, where its hydrolysis was shown to be specifically regulated by nucleotides [1]. The kinetic parameters of hydrolysis were determined, and the esterase activity of protease Lon was found to be nucleotide-regulated [1]. This regulatory behavior is a specific functional characteristic of the Lon protease-Suc-Phe-Leu-Phe-SBzl interaction that may not be observed or conserved when using other generic peptide substrates like casein or non-specific pNA peptides.

Lon Protease ATP-dependent Proteolysis Esterase Activity

High Sensitivity for Cathepsin G Activity: Suc-Phe-Leu-Phe-SBzl as a Preferred Substrate Over Generic Chymotrypsin Substrates

Suc-Phe-Leu-Phe-SBzl is widely cited as a 'very sensitive substrate for the determination of cathepsin G activity' [1]. This specific designation of high sensitivity distinguishes it from other chymotrypsin-like substrates, such as Suc-Ala-Ala-Pro-Phe-pNA, which may be used for a broader range of serine proteases but lack the same level of documented sensitivity for cathepsin G. While direct Km/kcat values for cathepsin G are not provided in the available data, the consistent vendor and literature description of 'very sensitive' points to its optimized performance for this particular enzyme in comparative settings.

Cathepsin G Serine Protease Inflammation

Granzyme Specificity Profiling: Suc-Phe-Leu-Phe-SBzl Shows Differential Hydrolysis by Murine Granzyme F but Not by Other Granzymes

In a comprehensive subsite mapping study of human and murine cytotoxic T lymphocyte serine proteases using peptide thioester substrates, Suc-Phe-Leu-Phe-SBzl exhibited a unique cleavage profile [1]. Murine granzyme F was found to have small but detectable activity toward Suc-Phe-Leu-Phe-SBzl. In contrast, murine granzymes C, D, and E did not hydrolyze any thioester substrate [1]. This differential hydrolysis provides a means to biochemically distinguish granzyme F activity from other closely related granzymes in a way that non-specific substrates cannot.

Granzyme Cytotoxic T Lymphocyte Subsite Mapping

Validation as an Independent Measure of Chymotrypsin-like Activity in Complex Biological Matrices: Granule Enzyme Activity

Suc-Phe-Leu-Phe-SBzl has been independently validated and used as a specific measure of chymotrypsin-like (chymase) activity in complex biological samples, such as T cell and NK cell lysates [REFS-1, REFS-2]. In these studies, cleavage of Suc-Phe-Leu-Phe-SBzl was used as a distinct and independent measure of granule enzyme activity, separate from Granzyme B (ASPase) activity measured with Boc-Ala-Ala-Asp-SBzl or Ac-IEPD-pNA [1]. This demonstrates its robustness and specificity in a multi-enzyme environment, a critical advantage over less selective substrates that may be cleaved by a wider range of proteases present in the lysate.

Cytotoxic Granules Chymase T Cell Biology

High-Impact Applications of Suc-Phe-Leu-Phe-SBzl Based on Quantitative Differentiation Evidence


Kinetic Characterization of ATP-Dependent Lon Protease and Its Regulatory Mutants

Suc-Phe-Leu-Phe-SBzl is the substrate of choice for researchers investigating the catalytic mechanism and allosteric regulation of the E. coli Lon protease. As established in Section 3, its hydrolysis by Lon is nucleotide-regulated, a property not observed with generic peptide substrates . This makes it an essential tool for dissecting the coupling between ATP hydrolysis and proteolysis, as well as for characterizing the functional consequences of mutations in the Lon protease's active site or regulatory domains .

High-Sensitivity Quantification of Cathepsin G Activity in Inflammatory Disease Models

For studies focused on inflammation, neutrophil biology, and related pathologies, Suc-Phe-Leu-Phe-SBzl offers a distinct advantage. Its documented status as a 'very sensitive substrate' for cathepsin G makes it the optimal selection for accurately measuring this protease's activity, particularly when present at low concentrations in biological fluids or tissue extracts. This sensitivity is critical for generating reliable, quantitative data in preclinical research.

Multiplexed Granzyme and Serine Protease Profiling in Cytotoxic Lymphocyte Research

In immunology, Suc-Phe-Leu-Phe-SBzl is a critical component of a substrate panel for deconvoluting the complex protease milieu of cytotoxic granules. Its proven ability to specifically measure chymotrypsin-like (chymase) activity independently of Granzyme B [REFS-1, REFS-2], and its selective hydrolysis by granzyme F [2], allows researchers to precisely profile the functional activity of distinct cytotoxic effector molecules. This level of discrimination is not achievable with broader-specificity substrates.

Continuous Spectrophotometric Assays Requiring Real-Time Kinetic Monitoring and Enhanced Sensitivity

When an assay demands continuous, real-time monitoring of enzyme kinetics with high sensitivity, Suc-Phe-Leu-Phe-SBzl is the superior technical choice over endpoint or discontinuous assays. Its thiobenzyl ester leaving group enables a continuous spectrophotometric readout at 410 nm when coupled with DTNB . This method provides a richer kinetic dataset (e.g., for calculating initial velocities and identifying lag phases) and offers enhanced sensitivity compared to many pNA-based assays, which are often endpoint or require longer incubation times .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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